2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O3S2 and its molecular weight is 541.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- The compound is utilized in the synthesis of various heterocyclic derivatives, including those with thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These derivatives have been explored for their regioselective attack and cyclization properties, contributing to the diversity of synthesized products (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Antimicrobial Activities
- Compounds derived from 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have been tested for antimicrobial activities. They have shown significant inhibitory effects against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, & S. Ouf, 2008).
Anti-Inflammatory and Analgesic Agents
- Novel derivatives synthesized from this compound have been investigated as potential anti-inflammatory and analgesic agents. Certain derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Anticancer Activity
- Derivatives of this compound have been evaluated for anticancer properties. Some compounds demonstrated appreciable inhibition of cancer cell growth in vitro, particularly against specific cancer cell lines (M. M. Al-Sanea, D. G. Parambi, M. Shaker, H. Elsherif, H. A. Elshemy, R. Bakr, T. Al-Warhi, M. Gamal, & M. Abdelgawad, 2020).
Antioxidant, Antibacterial, and Antifungal Studies
- Some derivatives have been explored for their antioxidant, antibacterial, and antifungal activities. They have shown potential in scavenging of hydrogen peroxide, nitric oxide radical inhibition, and lipid peroxidation inhibitory activity, alongside exhibiting antibacterial and antifungal properties (S. Maddila, G. Damu, E. Oseghe, O. A. Abafe, C. Rao, & P. Lavanya, 2012).
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O3S2/c1-3-36-18-11-9-17(10-12-18)33-26(35)25-24(19-6-4-5-7-20(19)29-25)32-28(33)37-15-23(34)31-27-30-21-13-8-16(2)14-22(21)38-27/h4-14,29H,3,15H2,1-2H3,(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUUTCVKVCLDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC6=C(S5)C=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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